Cyclo-Ala-Pro-diketopiperazine

Descripción general

Descripción

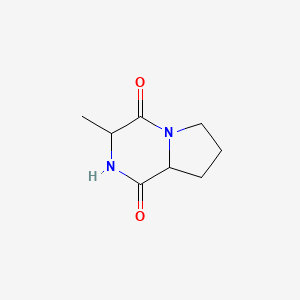

Cyclo-Ala-Pro-diketopiperazine is a cyclic dipeptide composed of two amino acids, alanine and proline, linked by peptide bonds to form a six-membered ring structure This compound belongs to the class of diketopiperazines, which are known for their stability and resistance to enzymatic hydrolysis

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cyclo-Ala-Pro-diketopiperazine can be synthesized through several methods. One common approach involves the cyclization of linear dipeptides under acidic or basic conditions. For instance, the linear dipeptide alanine-proline can be cyclized using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs at room temperature and yields the cyclic diketopiperazine product .

Industrial Production Methods

In industrial settings, the production of this compound often involves enzymatic synthesis. Enzymes such as cyclodipeptide synthases can catalyze the formation of diketopiperazines from amino acid substrates. This method offers advantages such as high specificity, mild reaction conditions, and reduced by-product formation .

Análisis De Reacciones Químicas

Types of Reactions

Cyclo-Ala-Pro-diketopiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of hydroxylated products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced diketopiperazine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine or pyridine.

Major Products Formed

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, each exhibiting unique chemical and biological properties .

Aplicaciones Científicas De Investigación

1. Antifungal Properties

Cyclo-Ala-Pro-diketopiperazine has been identified as an effective inhibitor of aflatoxin production in aflatoxigenic fungi such as Aspergillus flavus and Aspergillus parasiticus. Research indicates that this compound inhibits aflatoxin production without affecting fungal growth, making it a potential candidate for controlling aflatoxin contamination in food products. The mechanism involves reducing the expression of the aflR gene, which is crucial for aflatoxin biosynthesis .

2. Anticancer Activity

Cyclic dipeptides containing proline, including Cyclo-Ala-Pro, have shown promise in anticancer applications. Studies have demonstrated that these compounds exhibit cytotoxic effects on various cancer cell lines, including HCT-116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). For instance, Cyclo-Ala-Pro was reported to moderately inhibit cell proliferation with IC50 values indicating its effectiveness against specific cancer types .

3. Neuroprotective Effects

Research suggests that diketopiperazines can provide neuroprotective benefits. Cyclo-Ala-Pro has been studied for its potential to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. This property makes it a candidate for developing therapies aimed at conditions like Alzheimer's disease .

Therapeutic Applications

1. Drug Delivery Systems

Due to their unique structural properties, diketopiperazines have been explored as carriers in smart drug delivery systems. Their ability to enhance cell permeability and target specific tissues makes them suitable for delivering poorly soluble drugs across biological barriers, such as the blood-brain barrier .

2. Quorum Sensing Inhibition

Cyclic dipeptides like Cyclo-Ala-Pro have been investigated for their ability to inhibit quorum sensing in bacteria. This property is significant in controlling biofilm formation and pathogenicity in bacterial infections. For example, diketopiperazines have shown efficacy in inhibiting virulence factors in Pseudomonas aeruginosa, suggesting their potential role in antimicrobial therapy .

Table 1: Summary of Biological Activities of this compound

Case Studies

Case Study 1: Aflatoxin Inhibition

In a study conducted by researchers isolating cyclic dipeptides from Stenotrophomonas sp., Cyclo-Ala-Pro was shown to significantly reduce aflatoxin production at concentrations as low as a few millimolar without adversely affecting fungal growth. The study highlighted the compound's potential application in food safety and agricultural practices aimed at reducing mycotoxin contamination .

Case Study 2: Anticancer Efficacy

A series of experiments evaluated the cytotoxic effects of various diketopiperazines on cancer cell lines. Cyclo-Ala-Pro exhibited IC50 values indicating moderate cytotoxicity against HCT-116 and MCF-7 cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

Mecanismo De Acción

The mechanism of action of Cyclo-Ala-Pro-diketopiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, thereby exerting anticancer effects. Additionally, this compound can disrupt quorum sensing in bacteria, affecting their ability to form biofilms and produce virulence factors .

Comparación Con Compuestos Similares

Similar Compounds

Cyclo-Pro-Phe-diketopiperazine: Composed of proline and phenylalanine, known for its antifungal and antibacterial activities.

Cyclo-Pro-Trp-diketopiperazine: Contains proline and tryptophan, studied for its anticancer and neuroprotective properties.

Cyclo-Pro-Val-diketopiperazine: Made up of proline and valine, investigated for its potential as an antioxidant and anti-inflammatory agent.

Uniqueness

Cyclo-Ala-Pro-diketopiperazine is unique due to its specific combination of alanine and proline, which imparts distinct structural and functional properties. Its stability, resistance to enzymatic degradation, and ability to undergo various chemical modifications make it a versatile compound for research and industrial applications .

Actividad Biológica

Cyclo-Ala-Pro-diketopiperazine, also known as Cyclo(Pro-Ala), is a cyclic dipeptide that has garnered attention for its biological activities, particularly in the fields of cancer research and microbial interactions. This compound is part of a larger class of diketopiperazines that exhibit diverse pharmacological properties, including anticancer, antiviral, and antibacterial effects.

This compound operates primarily by interacting with specific biological targets. Research indicates that it binds selectively to enzymes such as AfGST (Aflatoxin Glutathione S-transferase), which is crucial in the detoxification processes within cells. This interaction leads to the inhibition of aflatoxin production in aflatoxigenic fungi while preserving fungal growth, highlighting its potential as a biocontrol agent in food safety applications.

Anticancer Properties

The compound has demonstrated significant cytotoxicity against various cancer cell lines. For instance, studies have shown that Cyclo(Pro-Ala) exhibits toxicity towards A549 (lung carcinoma), HCT-116 (colon carcinoma), and HepG2 (hepatocellular carcinoma) cell lines. The mechanism involves modulation of cell signaling pathways and induction of apoptosis in cancer cells.

Neuroprotective Effects

Recent investigations into diketopiperazines have revealed their neuroprotective properties. In vitro studies suggest that certain derivatives can prevent neuronal death caused by oxidative stress and calcium influx, indicating potential therapeutic applications in neurodegenerative disorders .

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. It has been shown to affect quorum sensing in bacteria, which is crucial for biofilm formation and virulence. This suggests that the compound could serve as an effective agent against bacterial infections by disrupting communication among bacterial populations .

Pharmacokinetics

Cyclic peptides like Cyclo(Pro-Ala) generally exhibit improved stability and bioavailability compared to their linear counterparts. This characteristic enhances their therapeutic potential as they can maintain activity over extended periods within biological systems.

Biochemical Pathways

This compound influences several biochemical pathways:

- Aflatoxin Production Pathway : Inhibition of aflatoxin synthesis in fungi.

- Cell Signaling Pathways : Modulation of pathways related to apoptosis and cell proliferation.

- Quorum Sensing : Interference with bacterial communication mechanisms.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Anticancer Activity : Cyclo(Ala-Pro) has been tested against various cancer cell lines with promising results. In vitro studies indicate significant growth inhibition at micromolar concentrations.

- Neuroprotective Studies : Diketopiperazine derivatives have shown efficacy in protecting neurons from damage induced by free radicals, suggesting their potential role in treating conditions like Alzheimer's disease.

- Microbial Interaction : The compound has been shown to inhibit biofilm formation in pathogenic bacteria, providing a novel approach to combat antibiotic resistance.

Propiedades

IUPAC Name |

3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5-8(12)10-4-2-3-6(10)7(11)9-5/h5-6H,2-4H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLYCILIEOFQPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N2CCCC2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423885 | |

| Record name | 3-Methyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65556-33-4 | |

| Record name | 3-Methyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Cyclo(Pro-Ala)?

A1: Cyclo(Pro-Ala) is a cyclic dipeptide composed of proline and alanine.

- Spectroscopic Data: Its structure can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [, , ]

Q2: What are the known biological activities of Cyclo(Pro-Ala)?

A2: Research suggests that Cyclo(Pro-Ala) exhibits several biological activities:

- Antitumor Activity: Cyclo(Pro-Ala) displayed potent antitumor activity against human cancer cell lines (A549, HCT-116, and HepG2) in vitro. []

- Quorum Sensing Inhibition: This compound has demonstrated the ability to inhibit quorum sensing in bacteria, potentially controlling virulence factors. []

- Antifouling Activity: While not directly attributed to Cyclo(Pro-Ala), it was found alongside other compounds in Callyspongia sponge extracts that exhibited antifouling properties. []

Q3: How does Cyclo(Pro-Ala) exert its antitumor activity?

A3: The exact mechanism of action for the antitumor activity of Cyclo(Pro-Ala) is yet to be fully elucidated. Further research is needed to identify the specific targets and downstream effects of this compound in cancer cells.

Q4: Are there any studies on the stability and formulation of Cyclo(Pro-Ala)?

A: While research highlights the isolation and identification of Cyclo(Pro-Ala), specific studies focusing on its stability under various conditions and formulation strategies are limited in the provided literature. [, , , , ]

Q5: Have there been any studies on the in vivo efficacy of Cyclo(Pro-Ala)?

A5: The provided research primarily focuses on the isolation, identification, and in vitro activity of Cyclo(Pro-Ala). Information regarding in vivo studies, including animal models and clinical trials, is currently unavailable.

Q6: What analytical methods are employed to characterize and quantify Cyclo(Pro-Ala)?

A6: Researchers frequently utilize a combination of techniques:

- Chromatography: Methods like High-Performance Liquid Chromatography (HPLC) are used for separation and purification. [, , ]

- Mass Spectrometry (MS): This technique helps determine the molecular weight and fragmentation patterns, aiding in identification. [, , ]

- Nuclear Magnetic Resonance (NMR): NMR provides detailed structural information about the compound. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.